molecular formula C20H19FN6O2 B2801932 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide CAS No. 1251588-45-0

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

Cat. No.: B2801932
CAS No.: 1251588-45-0
M. Wt: 394.41
InChI Key: LJMNECFFSXVOMT-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a synthetic organic compound that has drawn interest in various scientific fields, including medicinal chemistry and pharmacology. This compound incorporates multiple functional groups that potentially offer diverse biochemical interactions, making it a candidate for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide generally involves multiple steps:

  • Formation of the 1H-1,2,3-Triazole Ring: : This step can involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) where a 4-fluorophenyl azide reacts with an alkyne to form the 1H-1,2,3-triazole ring.

  • Coupling Reactions: : Following the formation of the triazole ring, coupling with a piperidine derivative can occur through amidation or other suitable methods to form the triazole-piperidine intermediate.

  • Attachment of Isonicotinamide:

Industrial Production Methods

On an industrial scale, these synthetic steps might be optimized for higher yields and cost-effectiveness. This could involve:

  • Automation of reaction steps: : To ensure consistency and scalability.

  • Optimization of catalysts and solvents: : For maximizing the yield and minimizing side reactions.

  • Use of continuous flow reactors: : To streamline production processes and improve safety.

Chemical Reactions Analysis

Types of Reactions

The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide can undergo various types of chemical reactions including:

  • Oxidation: : The presence of nitrogen atoms might allow for oxidation reactions, forming various nitrogen-oxide derivatives.

  • Reduction: : Potential reduction of the carbonyl group to corresponding alcohols under suitable reducing conditions.

  • Substitution: : Fluorine on the phenyl ring can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride (LiAlH₄) for reduction reactions.

  • Nucleophiles: : Such as methoxide ions for substitution reactions involving the fluorophenyl group.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used, such as:

  • Nitrogen oxides: : From oxidation reactions.

  • Alcohols: : From reduction reactions.

  • Substituted phenyl derivatives: : From nucleophilic substitution reactions.

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide has found applications in various scientific research domains:

  • Medicinal Chemistry: : As a potential lead compound in drug discovery, particularly for targeting diseases with specific biochemical pathways influenced by its structural components.

  • Biology: : Used as a biochemical tool to study the role of triazole-containing compounds in cellular processes.

  • Industry: : The compound's unique chemical properties could be harnessed for developing specialized materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide likely involves:

  • Binding to molecular targets: : Such as enzymes or receptors, influencing their activity.

  • Pathways involved: : The triazole ring and fluorophenyl group may interact with specific amino acid residues in proteins, altering their function.

Comparison with Similar Compounds

When compared to similar compounds:

  • N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide: stands out due to its unique combination of structural elements:

    • Triazole ring: : Offers unique electronic properties.

    • Fluorophenyl group: : Contributes to binding affinity and metabolic stability.

    • Piperidine and isonicotinamide moieties: : Enhance the compound's ability to interact with diverse biological targets.

Similar Compounds

  • 1H-1,2,3-Triazole derivatives: : Known for their wide-ranging biological activities.

  • Fluorophenyl compounds: : Frequently used in medicinal chemistry for their impact on pharmacokinetics.

  • Piperidine derivatives: : Commonly found in various pharmaceuticals due to their structural flexibility and biological activity.

There you have it, a detailed dive into the fascinating compound this compound! Fascinating stuff, don’t you think?

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-15-1-3-17(4-2-15)27-13-18(24-25-27)20(29)26-11-7-16(8-12-26)23-19(28)14-5-9-22-10-6-14/h1-6,9-10,13,16H,7-8,11-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMNECFFSXVOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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